Curculigoside

概要

説明

クルクリゴシドAは、伝統的な中国医学で広く使用されている植物であるオニユリ(Curculigo orchioides)の根茎から単離されたフェノール配糖体化合物です。 この化合物は、抗酸化作用、抗炎症作用、神経保護作用などの多様な薬理作用で知られています .

準備方法

合成経路と反応条件

クルクリゴシドAは、フェノール化合物のグリコシル化を含む一連の化学反応を通じて合成できます。合成経路には、通常、ヒドロキシル基の保護、グリコシル供与体を使用したグリコシル化、それに続く脱保護ステップが含まれます。 反応条件には、ルイス酸などの触媒やジクロロメタンなどの溶媒の使用が含まれることがよくあります .

工業生産方法

クルクリゴシドAの工業生産には、オニユリ(Curculigo orchioides)の根茎からの化合物の抽出が含まれます。抽出プロセスには、乾燥、粉砕、エタノールまたはメタノールを使用した溶媒抽出などの手順が含まれます。 次に、抽出物はクロマトグラフィー技術を使用して精製され、クルクリゴシドAが単離されます .

化学反応の分析

反応の種類

クルクリゴシドAは、以下を含むさまざまな化学反応を起こします。

酸化: クルクリゴシドAは、キノンおよびその他の酸化された誘導体を形成するために酸化される可能性があります。

還元: 還元反応は、クルクリゴシドAを還元形に変換できます。

一般的な試薬と条件

酸化: 一般的な酸化剤には、過酸化水素と過マンガン酸カリウムが含まれます。

還元: 水素化ホウ素ナトリウムなどの還元剤が使用されます。

主な生成物

これらの反応から生成される主な生成物には、酸化された誘導体、還元形、およびさまざまな官能基を持つ置換された化合物が含まれます .

科学研究への応用

化学: グリコシル化反応とフェノール化合物の化学を研究するためのモデル化合物として使用されます。

生物学: 神経発生やミトコンドリア機能を含む細胞プロセスへの影響について調査されています.

科学的研究の応用

Chemistry: Used as a model compound for studying glycosylation reactions and phenolic compound chemistry.

Medicine: Explored for its therapeutic potential in treating conditions such as Alzheimer’s disease, poststroke depression, and osteoporosis

Industry: Utilized in the development of natural antioxidant and anti-inflammatory products.

作用機序

クルクリゴシドAは、複数の分子標的および経路を通じてその効果を発揮します。

抗酸化活性: 抗酸化酵素の活性を高め、フリーラジカルを捕捉することにより酸化ストレスを軽減します。

類似化合物との比較

クルクリゴシドAは、その特定のグリコシル化パターンとフェノール構造により、他の類似化合物と比較してユニークです。類似の化合物には以下が含まれます。

クルクリゴシドB: 抗酸化作用が似ている別のフェノール配糖体。

クルクリギンAおよびD: オニユリ(Curculigo orchioides)から単離された抗骨粗鬆症作用のあるフェノール化合物.

シクロアルタン配糖体: がん細胞に対する細胞毒性作用を持つ化合物.

クルクリゴシドAは、その幅広い薬理作用とさまざまな疾患における治療の可能性のために際立っています。

生物活性

Curculigoside, a phenolic glycoside derived from the plant Curculigo orchioides, has garnered attention for its diverse biological activities. Research indicates that it possesses antioxidant, anti-inflammatory, neuroprotective, and anti-arthritic properties. This article will explore the biological activity of this compound, supported by various studies and case reports.

1. Antioxidant Effects

This compound has demonstrated significant antioxidant activity. It mitigates oxidative stress by modulating the Nrf2/NF-κB signaling pathway, which is crucial in regulating cellular responses to oxidative damage. In studies involving RAW264.7 cells, this compound reduced oxidative stress and inhibited osteoclastogenesis, indicating its potential in treating conditions like osteoporosis .

2. Anti-inflammatory Properties

Research shows that this compound effectively reduces inflammation. In a study on collagen-induced arthritis in rats, this compound treatment resulted in decreased serum levels of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6. It also inhibited the proliferation of MH7A cells (a rheumatoid arthritis cell line) and downregulated key signaling molecules (JAK1, JAK3, and STAT3) involved in inflammatory responses .

3. Neuroprotective Effects

This compound has been shown to improve cognitive function and exhibit antidepressant-like effects. In animal models, it facilitated fear extinction and ameliorated depression-like behaviors by increasing brain-derived neurotrophic factor (BDNF) levels and activating the Akt-mTOR signaling pathway in the hippocampus . This suggests potential applications in treating neurodegenerative diseases.

4. Cardioprotective Effects

In cardiovascular studies, this compound improved cell viability and reduced apoptosis in H9c2 cardiac cells subjected to ischemic conditions. It decreased infarct size and myocardial apoptosis by activating the Nrf-2/HO-1 pathway, highlighting its role as a cardioprotective agent against ischemia-reperfusion injury .

5. Anti-arthritic Effects

This compound's anti-arthritic properties were confirmed through both in vivo and in vitro studies. It significantly inhibited paw swelling and arthritis scores in collagen-induced arthritic rats while also decreasing inflammatory cytokines . The molecular mechanisms involve modulation of the JAK/STAT/NF-κB signaling pathways.

Pharmacokinetics

This compound exhibits rapid absorption following oral administration, with peak plasma concentrations reached within a short time frame (approximately 0.083 hours). However, it has a relatively short half-life (around 2 hours) and low absolute bioavailability (approximately 2.39%) due to extensive metabolism .

Table: Pharmacokinetic Parameters of this compound

| Parameter | Value |

|---|---|

| Absorption Rate | Rapid |

| Peak Concentration Time | ~0.083 hours |

| Half-life | ~2 hours |

| Bioavailability | ~2.39% |

Case Study: Cognitive Function Improvement

In a study involving aged rats, this compound was administered to assess its effects on learning and memory. Results indicated significant improvements in cognitive performance, attributed to its ability to modulate oxidative stress levels and enhance neuronal health .

Case Study: Osteoporosis Management

A recent investigation focused on this compound's role in osteoporosis management revealed that it regulates DNMT1 expression, which is crucial for osteoblast activity. This suggests that this compound could be beneficial in enhancing bone density and overall skeletal health .

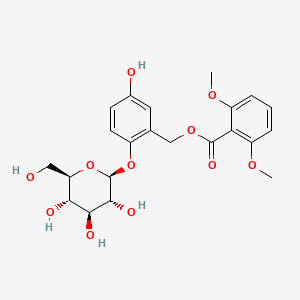

特性

IUPAC Name |

[5-hydroxy-2-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]methyl 2,6-dimethoxybenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H26O11/c1-29-14-4-3-5-15(30-2)17(14)21(28)31-10-11-8-12(24)6-7-13(11)32-22-20(27)19(26)18(25)16(9-23)33-22/h3-8,16,18-20,22-27H,9-10H2,1-2H3/t16-,18-,19+,20-,22-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SJJRKHVKAXVFJQ-QKYBYQKWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C(=CC=C1)OC)C(=O)OCC2=C(C=CC(=C2)O)OC3C(C(C(C(O3)CO)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=C(C(=CC=C1)OC)C(=O)OCC2=C(C=CC(=C2)O)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H26O11 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30234896 | |

| Record name | Curculigoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30234896 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

466.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

85643-19-2 | |

| Record name | Curculigoside | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=85643-19-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Curculigoside | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0085643192 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Curculigoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30234896 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | CURCULIGOSIDE A | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/A6S7X76UM5 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the molecular formula and weight of curculigoside?

A1: this compound has the molecular formula C21H26O11 and a molecular weight of 454.42 g/mol. [, ]

Q2: What spectroscopic data is available for this compound?

A2: Structural elucidation of this compound has been achieved through various spectroscopic techniques, including nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry (MS). These techniques provide insights into its structural features, such as the presence of phenolic rings, glycosidic linkages, and other functional groups. []

Q3: How does this compound interact with biological targets to exert its effects?

A3: this compound demonstrates its effects through interactions with various molecular targets. It has been shown to enhance the expression of osteogenic differentiation-related proteins, including type I collagen, integrin β1, Osterix, and osteocalcin, thereby promoting osteoblast differentiation and bone formation. [] Additionally, this compound has been found to inhibit the nucleotide-binding oligomerization domain-like receptor containing pyrin domain 3 (NLRP3) inflammasome pathway, which plays a crucial role in inflammation. [, ] Furthermore, studies suggest this compound activates the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, a key regulator of cellular antioxidant responses, contributing to its protective effects against oxidative stress. [, ]

Q4: What are the downstream effects of this compound's interaction with the Nrf2 pathway?

A4: Activation of the Nrf2 pathway by this compound leads to the upregulation of antioxidant enzymes, such as superoxide dismutase (SOD) and catalase, thereby enhancing the cellular defense against oxidative damage. [, ] This activation has been linked to the protective effects of this compound in models of hepatic ischemia-reperfusion injury, where it mitigates oxidative stress, inflammation, and apoptosis. []

Q5: Does this compound impact cell signaling pathways?

A5: Yes, research suggests this compound can modulate several signaling pathways. For instance, it has been shown to suppress the RANK/RANKL/OPG signaling pathway, crucial in regulating bone resorption by osteoclasts. [] Additionally, this compound has demonstrated regulatory effects on the JAK/STAT/NF-κB signaling pathway, which is heavily implicated in inflammatory responses. []

Q6: How does this compound influence osteoclast activity?

A6: this compound has been shown to inhibit osteoclast formation and activity. Studies indicate it can suppress the differentiation of bone marrow stromal cells into osteoclasts, reduce the activity of tartrate-resistant acid phosphatase (TRAP, a marker of osteoclast activity), and decrease the area of bone resorption pits formed by osteoclasts. [, ] These effects contribute to its potential as a therapeutic agent for bone-related disorders like osteoporosis.

Q7: What is known about the absorption, distribution, metabolism, and excretion (ADME) of this compound?

A7: Studies indicate that this compound exhibits rapid oral absorption but low absolute bioavailability. This low bioavailability is likely attributed to factors like efflux by P-glycoprotein (P-gp) in the intestine and a high intrinsic clearance rate in the liver. [, ] Research has identified several metabolites of this compound in rats, suggesting it undergoes extensive metabolism via pathways including dehydration, glucosylation, desaturation, formylation, cysteine conjugation, demethylation, and sulfonation. []

Q8: What in vitro models have been used to study the effects of this compound?

A8: A variety of in vitro models have been employed to investigate the biological activities of this compound. These include:

- Osteoblastic MC3T3-E1 cells: Used to study the effects of this compound on osteoblast differentiation, mineralization, and response to stimuli like titanium particles. [, ]

- Rat osteoclastic bone marrow stromal cells (BMSCs): Employed to investigate the impact of this compound on osteoclast formation, activity, and response to stimuli like titanium particles. []

- Human amniotic fluid-derived stem cells (hAFSCs): Utilized to assess the effects of this compound on osteogenic differentiation and the balance between bone formation and resorption. []

- Cardiomyocytes: Used to investigate the protective effects of this compound against oxidative injury induced by hydrogen peroxide (H2O2). []

- Rheumatoid arthritis-derived fibroblast-like synoviocyte MH7A cells: Employed to evaluate the anti-proliferative effects of this compound and its impact on inflammatory signaling pathways. []

Q9: What in vivo models have been used to study the effects of this compound?

A9: Several animal models have been employed to assess the therapeutic potential of this compound, including:

- Ovariectomized rats: Used to study the effects of this compound on bone loss and osteoporotic changes. [, ]

- Dexamethasone-induced osteoporosis mice: Employed to investigate the protective effects of this compound against bone loss induced by glucocorticoid treatment. []

- Titanium particle-induced osteolysis models: Used to assess the ability of this compound to attenuate bone loss and inflammation triggered by wear particles, mimicking periprosthetic osteolysis. []

- Destabilization of the medial meniscus (DMM) mouse model: Employed to investigate the therapeutic effects of this compound on osteoarthritis development and cartilage degradation. [, ]

- Rat model of arthritis induced with type II collagen (CIA rats): Used to evaluate the anti-arthritic effects of this compound, particularly its impact on paw swelling, inflammatory markers, and immune responses. []

- Hepatic ischemia-reperfusion injury (IRI) rat model: Employed to investigate the protective effects of this compound against liver injury induced by ischemia and subsequent reperfusion. []

- Aged rats: Utilized to assess the ability of this compound to improve learning and memory deficits associated with aging. []

- APP/PS1 mutated transgenic mice: Employed to investigate the effects of this compound on memory impairment and bone loss associated with Alzheimer's disease (AD). []

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。